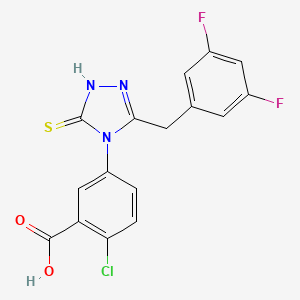
C16H10ClF2N3O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a pale yellow to yellow solid, soluble in organic solvents but nearly insoluble in water.
- At high temperatures, it decomposes, and it is flammable and unstable.
- The primary application of difenoconazole-alcohol is in controlling fungal diseases on various crops, including wheat, rice, corn, vegetables, and fruits.
- Its mode of action involves inhibiting esterase-like substances in fungal cells, effectively suppressing fungal growth .
Difenoconazole-alcohol: is a broad-spectrum fungicide and plant protectant.
Preparation Methods
- Difenoconazole-alcohol is typically synthesized through chemical processes.
- The specific synthetic route involves reactions such as bromination of phenol and subsequent reactions with hydrazine.
- Oxidation, deprotection, and substitution steps lead to the final product.
- As an organic synthetic pesticide, it possesses some toxicity, so proper personal protective measures are essential during handling.
Chemical Reactions Analysis
- Difenoconazole-alcohol undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine, bromine, and protective groups.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry: Used as a model compound for studying fungicides and their mechanisms.
- In biology: Investigated for its impact on fungal cell membranes and enzymes.
- In medicine: Limited applications, but research explores its potential in antifungal therapies.
- In industry: Widely employed in agriculture for crop protection.
Mechanism of Action
- Difenoconazole-alcohol inhibits fungal growth by targeting esterases.
- It disrupts key cellular processes, affecting membrane integrity and enzyme function.
- Molecular targets include fungal enzymes involved in lipid metabolism.
Comparison with Similar Compounds
- Difenoconazole-alcohol’s uniqueness lies in its broad-spectrum activity.
- Similar compounds include other triazole-based fungicides like tebuconazole and propiconazole.
Remember that while difenoconazole-alcohol is effective, proper handling and adherence to safety guidelines are crucial.
Properties
Molecular Formula |
C16H10ClF2N3O2S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-chloro-5-[3-[(3,5-difluorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C16H10ClF2N3O2S/c17-13-2-1-11(7-12(13)15(23)24)22-14(20-21-16(22)25)5-8-3-9(18)6-10(19)4-8/h1-4,6-7H,5H2,(H,21,25)(H,23,24) |
InChI Key |
BOSWDQRBEIQURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















